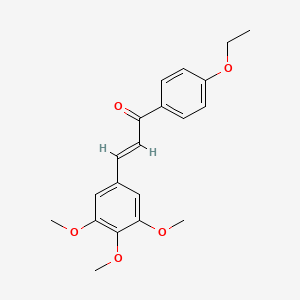

![molecular formula C19H27NO5 B2688931 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide CAS No. 899958-40-8](/img/structure/B2688931.png)

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

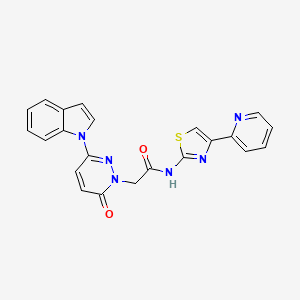

“N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide” is a complex organic compound. The “1,4-dioxaspiro[4.4]nonan-2-ylmethyl” part suggests the presence of a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The “3,4-diethoxybenzamide” part indicates the presence of a benzamide group with ethoxy substituents at the 3 and 4 positions.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spirocyclic structure and the benzamide group. The presence of the ethoxy groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the ethoxy groups could make the compound more soluble in organic solvents .科学的研究の応用

Bioerodible Drug Delivery Devices

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide is related to the class of poly(ortho esters) which have significant utility in bioerodible drug delivery devices. These devices exploit the acid sensitivity of poly(ortho esters), allowing for controlled drug release over periods ranging from hours to months. Such systems offer considerable potential in targeted drug delivery, maximizing therapeutic efficacy while minimizing systemic exposure (Heller, 1990).

Antiviral Activity

N-phenylbenzamide derivatives, which are structurally related to N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide, have been studied for their antiviral activities. Specifically, certain derivatives have shown efficacy against Enterovirus 71 (EV 71) strains at low micromolar concentrations, suggesting their potential as lead compounds in anti-EV 71 drug development (Ji et al., 2013).

Analgesic and Anti-inflammatory Effects

Compounds related to N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide, like certain benzanilides, have demonstrated notable analgesic and anti-inflammatory effects. They have shown efficacy in reducing pain and inflammation in animal models, indicating their potential therapeutic applications in pain and inflammatory disorders (Oskay et al., 1989).

Electrochemical Sensing Applications

N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs modified carbon paste electrodes, related to N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide, have been utilized for the electrocatalytic determination of biomolecules like glutathione and piroxicam. This underscores the compound's potential in biosensing and analytical applications (Karimi-Maleh et al., 2014).

Serotonin Receptor Agonists

Derivatives of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide have been reported as potent serotonin (5-HT1A) receptor agonists. These compounds are of interest for their neuroprotective and antinociceptive activities, offering new strategies for pain control and possibly for the treatment of neurological disorders (Franchini et al., 2017).

Antiparasitic Drug Candidates

Compounds structurally similar to N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide, like N-89, have shown promise as antiparasitic drug candidates. They have been effective against juvenile stages of Schistosoma mansoni, a parasitic worm, by targeting lysosome-like organelles. This indicates potential applications in treating schistosomiasis (Yamabe et al., 2017).

作用機序

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential use as a pharmaceutical, the mechanism of action would depend on the biological target of the compound.

特性

IUPAC Name |

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3,4-diethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO5/c1-3-22-16-8-7-14(11-17(16)23-4-2)18(21)20-12-15-13-24-19(25-15)9-5-6-10-19/h7-8,11,15H,3-6,9-10,12-13H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAIYIINVBEMLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCC2COC3(O2)CCCC3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

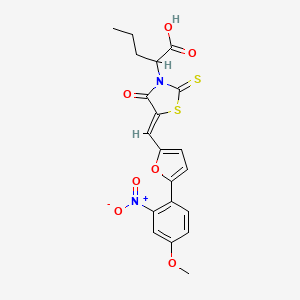

![7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2688850.png)

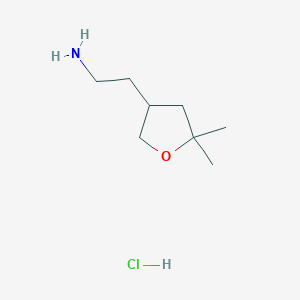

![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethynylphenyl)methyl]prop-2-enamide](/img/structure/B2688859.png)

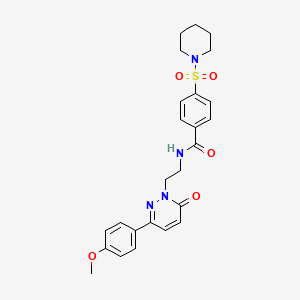

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea](/img/structure/B2688869.png)

![5-[[(1-Prop-2-enoylpiperidine-4-carbonyl)amino]methyl]pyridine-2-carboxamide](/img/structure/B2688871.png)